(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine
Overview
Description
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine, involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives with alkynyl groups.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling reactions.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazoles.
Cyclization Catalyzed by Gold: Pyrazoles undergo cyclization catalyzed by gold to form the desired structure.
Final Cyclization by NaH: The final cyclization step is carried out using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as liquid-liquid extraction, column chromatography, and distillation are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic uses in treating various diseases.
Industry: It is used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of (3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3S,8aS)-3-ethyloctahydropyrrolo[1,2-a]pyrazine: Similar structure with an ethyl group instead of a methyl group.
(3S,8aS)-3-(4-hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Contains a hydroxybenzyl group and a dione structure.
Uniqueness
(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
(3S,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILOGVUGKBLHW-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2CCC[C@H]2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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